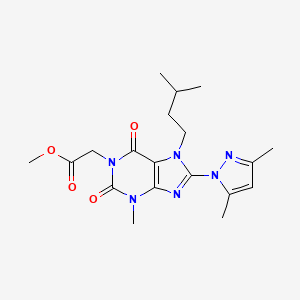![molecular formula C8H10N4O B2786796 3-Methyl-5-[(2-methylimidazol-1-yl)methyl]-1,2,4-oxadiazole CAS No. 1339479-30-9](/img/structure/B2786796.png)
3-Methyl-5-[(2-methylimidazol-1-yl)methyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-[(2-methylimidazol-1-yl)methyl]-1,2,4-oxadiazole, also known as MIOX, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. MIOX has been synthesized using different methods and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
3-Methyl-5-[(2-methylimidazol-1-yl)methyl]-1,2,4-oxadiazole is believed to exert its effects by inhibiting the activity of enzymes involved in the synthesis of DNA and RNA. Specifically, 3-Methyl-5-[(2-methylimidazol-1-yl)methyl]-1,2,4-oxadiazole has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of thymidine, a component of DNA. 3-Methyl-5-[(2-methylimidazol-1-yl)methyl]-1,2,4-oxadiazole has also been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in the synthesis of deoxyribonucleotides, the building blocks of DNA.
Biochemical and Physiological Effects:
3-Methyl-5-[(2-methylimidazol-1-yl)methyl]-1,2,4-oxadiazole has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 3-Methyl-5-[(2-methylimidazol-1-yl)methyl]-1,2,4-oxadiazole can inhibit the growth of cancer cells, including breast cancer, prostate cancer, and lung cancer cells. 3-Methyl-5-[(2-methylimidazol-1-yl)methyl]-1,2,4-oxadiazole has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in vitro. In vivo studies have shown that 3-Methyl-5-[(2-methylimidazol-1-yl)methyl]-1,2,4-oxadiazole can reduce tumor growth in mice and improve survival rates in animal models of cancer.
Advantages and Limitations for Lab Experiments
3-Methyl-5-[(2-methylimidazol-1-yl)methyl]-1,2,4-oxadiazole has several advantages for lab experiments, including its high yield synthesis, low toxicity, and potential applications in various fields. However, 3-Methyl-5-[(2-methylimidazol-1-yl)methyl]-1,2,4-oxadiazole also has limitations, including its instability in aqueous solution and its potential to form adducts with other compounds, which can complicate its analysis.
Future Directions
There are several future directions for the study of 3-Methyl-5-[(2-methylimidazol-1-yl)methyl]-1,2,4-oxadiazole. One direction is to investigate its potential as an anti-tumor agent in clinical trials. Another direction is to explore its potential applications in material science, including the synthesis of new luminescent materials. Additionally, further studies are needed to understand the mechanism of action of 3-Methyl-5-[(2-methylimidazol-1-yl)methyl]-1,2,4-oxadiazole and its effects on other enzymes involved in DNA and RNA synthesis. Finally, new methods for the synthesis of 3-Methyl-5-[(2-methylimidazol-1-yl)methyl]-1,2,4-oxadiazole and its derivatives may lead to the development of more potent compounds with potential applications in various fields.
Synthesis Methods
3-Methyl-5-[(2-methylimidazol-1-yl)methyl]-1,2,4-oxadiazole can be synthesized using various methods, including the reaction of 2-methylimidazole with ethyl formate followed by the reaction with hydrazine hydrate. Another method involves the reaction of 2-methylimidazole with ethyl chloroformate followed by the reaction with hydrazine hydrate. The resulting product is then treated with acetic anhydride to obtain 3-Methyl-5-[(2-methylimidazol-1-yl)methyl]-1,2,4-oxadiazole in high yield.
Scientific Research Applications
3-Methyl-5-[(2-methylimidazol-1-yl)methyl]-1,2,4-oxadiazole has been studied extensively for its potential applications in various fields, including drug discovery, material science, and biochemistry. In drug discovery, 3-Methyl-5-[(2-methylimidazol-1-yl)methyl]-1,2,4-oxadiazole has been found to have potential as an anti-tumor agent due to its ability to inhibit the growth of cancer cells. In material science, 3-Methyl-5-[(2-methylimidazol-1-yl)methyl]-1,2,4-oxadiazole has been used to synthesize new materials with unique properties, such as luminescent properties. In biochemistry, 3-Methyl-5-[(2-methylimidazol-1-yl)methyl]-1,2,4-oxadiazole has been studied for its ability to inhibit the activity of enzymes involved in the synthesis of DNA and RNA.
properties
IUPAC Name |
3-methyl-5-[(2-methylimidazol-1-yl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-6-10-8(13-11-6)5-12-4-3-9-7(12)2/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMAUPVYIPEGPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2C=CN=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-((2-methyl-1h-imidazol-1-yl)methyl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2786714.png)



![2-(2-((2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2786721.png)
![5-(4-chlorobenzyl)-N-(3,4-difluorophenyl)-7-methyl-4-oxo-4,5-dihydro[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxamide](/img/structure/B2786724.png)

![5-(4-bromobenzyl)-3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2786729.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2786730.png)

![7-Butyl-5-cyclopentylsulfanyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2786732.png)
![tert-butyl 4-oxo-3-[(3,4,5-trifluorophenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B2786733.png)
![1-Methyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one](/img/structure/B2786734.png)
